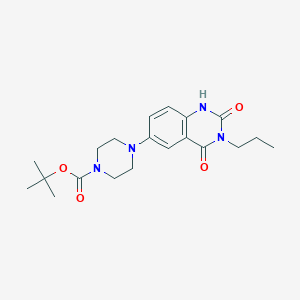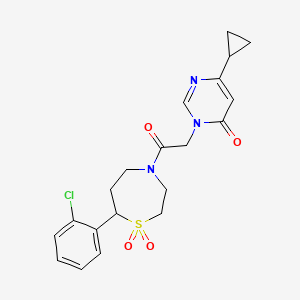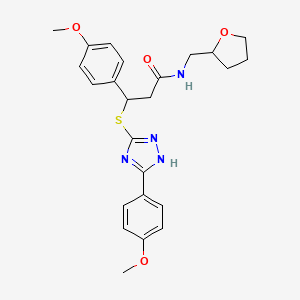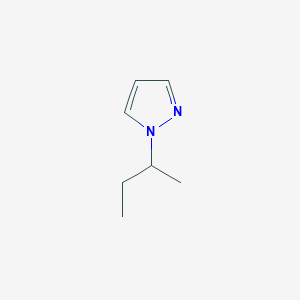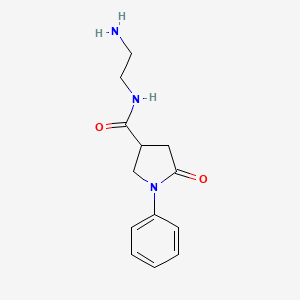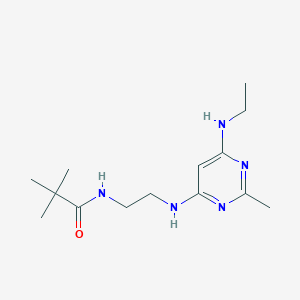
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide is an organic compound known for its significant presence in chemical, biological, and industrial research. Characterized by its complex structure, this compound is often studied for its various applications and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide generally involves a multi-step process. Starting with the formation of the pyrimidine ring, the intermediate compounds are then subjected to ethylation and subsequent amidation reactions. Common reagents include ethylamine, pivaloyl chloride, and various solvents under controlled conditions. The reactions usually occur under specific temperatures and pressures to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for precise control of reaction parameters. This method ensures high efficiency and consistent quality of the product, adhering to stringent industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of new functional groups.
Reduction: Reduction reactions may involve agents like sodium borohydride, which can reduce specific bonds within the compound, altering its reactivity and properties.
Substitution: It is susceptible to nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Reagents and Conditions: The reactions often require controlled environments with specific pH levels, temperatures, and pressures. Catalysts may be used to enhance reaction rates and selectivity.
Major Products: The products of these reactions vary widely depending on the reagents and conditions used. They can range from simple derivatives to more complex molecules with new functional groups, expanding the compound's versatility in research and applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable building block in organic synthesis, aiding in the development of new compounds and materials.
Biology: In biological research, it is used to study cellular processes and interactions due to its specific binding properties.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific proteins and enzymes related to various diseases.
Industry: In industrial applications, it finds use in the production of specialty chemicals and advanced materials, thanks to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological or chemical outcomes. The compound's structure allows it to interact with various sites, making it versatile in its applications.
Comparación Con Compuestos Similares
N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide: : Similar in structure but with a different side chain, affecting its reactivity and applications.
N-(2-((6-(ethylamino)-2-ethylpyrimidin-4-yl)amino)ethyl)pivalamide: : Differing by an additional ethyl group, altering its chemical properties.
Uniqueness: What sets N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide apart is its specific combination of functional groups and structural configuration, which provide unique reactivity and binding characteristics not found in similar compounds.
This compound's multifaceted nature and wide-ranging applications make it a subject of significant interest across various scientific disciplines. Its unique properties and versatile reactivity continue to drive research and industrial innovations. So, there you have it: an in-depth look at this fascinating compound. Anything you'd like to dig deeper into?
Propiedades
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-6-15-11-9-12(19-10(2)18-11)16-7-8-17-13(20)14(3,4)5/h9H,6-8H2,1-5H3,(H,17,20)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGWJPPCMOQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

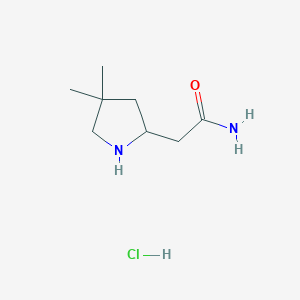
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2887978.png)

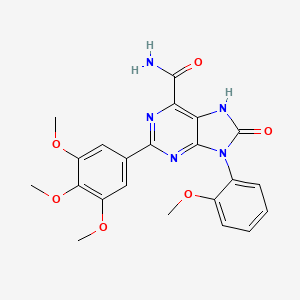
![Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2887981.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2887982.png)
